6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a pyridopyrimidine core, and a thiazolidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with ethylene oxide to form the piperazine ring.
Construction of the Pyridopyrimidine Core: This is achieved through a series of condensation reactions involving appropriate aldehydes and amines.
Formation of the Thiazolidine Ring: This step involves the cyclization of a thiourea derivative with a haloketone.
Final Assembly: The final step involves the coupling of the piperazine, pyridopyrimidine, and thiazolidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
6-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID: can be compared with similar compounds such as:
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Known for its buffering capacity.
4-Hydroxyethylpiperazine ethane sulfonic acid: Used in biological and chemical research for its buffering properties.
Properties
Molecular Formula |
C24H29N5O5S2 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H29N5O5S2/c30-15-14-26-10-12-27(13-11-26)21-17(22(33)28-8-5-3-6-19(28)25-21)16-18-23(34)29(24(35)36-18)9-4-1-2-7-20(31)32/h3,5-6,8,16,30H,1-2,4,7,9-15H2,(H,31,32)/b18-16- |
InChI Key |
UYTDRPMHIGAZTI-VLGSPTGOSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.